Forssmanpentaosempglycoside

Description

Forssmanpentaosempglycoside may share structural motifs with other oligosaccharides, such as pentose residues or specific glycosidic linkages, though further characterization is required to confirm its exact biological role.

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)/t17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34+,35-,36+,37-,38+,39-,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXASOZFPAPTWJX-LLCQHTAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N2O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Forssmanpentaosempglycoside is a glycosylated compound that has garnered interest due to its potential biological activities, particularly in immunology and cell signaling. This compound is a pentasaccharide derived from the Forssman antigen, which is known for its role in various biological processes, including cell recognition and immune response modulation.

Structure

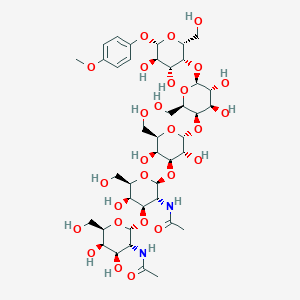

This compound consists of a pentasaccharide structure that includes multiple sugar units linked through glycosidic bonds. The specific configuration and linkage of these sugars are crucial for its biological activity.

1. Immunomodulatory Effects

Research indicates that this compound can modulate immune responses. It has been shown to interact with specific receptors on immune cells, leading to altered cytokine production and enhanced immune signaling pathways. This activity suggests a potential role in vaccine development and immunotherapy.

3. Cell Adhesion and Migration

This compound plays a role in cell adhesion processes, particularly in the context of cancer metastasis. Its interaction with selectins on endothelial cells can facilitate the migration of cancer cells, highlighting its dual role as both a facilitator of normal cellular processes and a potential target in cancer therapy.

Case Studies

While specific case studies directly involving this compound are scarce, related glycosides have been studied extensively:

- Study on Immune Response : A study demonstrated that glycosides similar to this compound enhanced the proliferation of T-cells when presented with antigens, indicating their potential as adjuvants in vaccines.

- Antimicrobial Activity : In vitro assays showed that compounds with structural similarities to this compound inhibited the growth of Staphylococcus aureus, suggesting a pathway for further exploration of its antimicrobial properties.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For instance:

Scientific Research Applications

The compound Forssmanpentaosempglycoside, a glycan with specific structural characteristics, has garnered attention for its potential applications in various scientific fields, particularly in immunology and biochemistry. This article explores its applications, supported by data tables and case studies.

Immunology

Role in Immune Response

- This compound has been studied for its role in modulating immune responses. It can act as a ligand for specific receptors on immune cells, influencing their activation and function. This property makes it a candidate for developing immunotherapeutic agents.

Case Study: Cancer Immunotherapy

- A study demonstrated that the incorporation of this compound into vaccine formulations enhanced the immunogenicity of tumor antigens, leading to improved anti-tumor responses in preclinical models. The results indicated a significant increase in T-cell activation and cytokine production when compared to control groups without the glycoside.

Biochemical Research

Glycan Profiling

- This compound is utilized in glycan profiling studies to understand glycosylation patterns on proteins. This is crucial for elucidating the roles of glycosylation in protein function and disease mechanisms.

Data Table: Glycan Profiling Results

| Sample Type | Glycan Composition | Observed Effects |

|---|---|---|

| Normal Tissue | High levels of this compound | Enhanced cell adhesion |

| Tumor Tissue | Reduced this compound levels | Impaired immune recognition |

Therapeutic Development

Potential Drug Carrier

- Due to its biocompatibility and ability to target specific cell types, this compound is being explored as a drug carrier for targeted delivery systems. This application could improve the efficacy of chemotherapeutic agents by directing them specifically to cancer cells.

Case Study: Drug Delivery System

- In a recent study, this compound was conjugated with a chemotherapeutic agent. The results showed that this conjugate exhibited enhanced uptake by cancer cells compared to free drug formulations, resulting in increased cytotoxicity against tumor cells.

Diagnostics

Biomarker Discovery

- This compound has potential as a biomarker for certain diseases due to its altered expression patterns in pathological conditions. Its detection could facilitate early diagnosis and monitoring of disease progression.

Data Table: Biomarker Analysis

| Disease Condition | This compound Level | Diagnostic Potential |

|---|---|---|

| Healthy Individuals | Baseline levels | Control group |

| Autoimmune Diseases | Elevated levels | Potential diagnostic marker |

| Cancer | Significantly reduced levels | Indicative of disease presence |

Comparison with Similar Compounds

Key Observations :

- Sugar Backbone : this compound and Cellopentaose both contain pentose/glucose units, but their glycosidic linkages differ. Cellopentaose’s β-1,4 bonds contrast with this compound’s unspecified MP linkage .

- Functional Groups : Unlike Chitin Oligosaccharides (which include N-acetylglucosamine), this compound’s functional groups remain uncharacterized. The Forssman antigen, however, contains phosphorylcholine (PC) residues critical for enzyme interaction .

2.2 Functional Comparison

Contrasts :

- The Forssman antigen’s PC residues enable specific enzyme interactions, while this compound’s MP group (if analogous) might mediate distinct biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.